molecular formula C9H10N4OS B2961558 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797212-83-9

1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2961558
CAS No.: 1797212-83-9
M. Wt: 222.27
InChI Key: UNISEJDUUYUDPB-UHFFFAOYSA-N
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Description

The 1H-1,2,3-triazole-4-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure for developing novel bioactive compounds. Research into closely related analogs has demonstrated significant potential in various therapeutic areas. For instance, structural analogs have been identified as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates drug metabolism genes . Inhibiting PXR is a promising strategy for preventing adverse drug-drug interactions and improving therapeutic efficacy . Furthermore, other N-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide derivatives have exhibited remarkable and selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells in vitro, showing promise as potential anticancer agents . The incorporation of the thiophene moiety, as seen in this compound, is a common strategy in drug design to optimize pharmacokinetic properties and target affinity . This combination of a 1,2,3-triazole core with a thiophene-methyl substituent makes 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide a valuable chemical tool for researchers exploring new ligands for nuclear receptors, investigating novel oncotherapeutic strategies, and expanding structure-activity relationship (SAR) libraries in hit-to-lead optimization campaigns.

Properties

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-13-5-8(11-12-13)9(14)10-4-7-2-3-15-6-7/h2-3,5-6H,4H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNISEJDUUYUDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C8H8N4OSC_8H_8N_4OS. The presence of the thiophene ring and the triazole moiety contributes to its unique chemical properties. The synthesis of this compound typically involves reactions that can be catalyzed by various agents, including metal catalysts in azide-alkyne cycloaddition reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action primarily involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Key Findings:

  • IC50 Values: The compound shows IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For instance, compounds in similar classes have reported IC50 values ranging from 1.95 to 4.24 µM against TS inhibition .
  • Mechanism of Action: The triazole derivatives induce cell cycle arrest and apoptosis through mechanisms involving the disruption of DNA synthesis pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate that it possesses notable antibacterial properties.

Research Insights:

  • Inhibition Studies: Compounds structurally related to this compound have shown effective inhibition against both gram-positive and gram-negative bacteria .
  • Comparative Analysis: When compared to standard antimicrobial agents, these triazole derivatives often exhibit superior activity or comparable efficacy .

Study 1: Anticancer Efficacy

A recent study evaluated a series of triazole derivatives for their anticancer activity. Among them, this compound was highlighted for its strong inhibition of TS with an IC50 significantly lower than that of conventional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar triazole compounds. It was found that these compounds effectively inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MIC) values suggesting potential as therapeutic agents in treating bacterial infections .

Data Summary

Activity IC50 (µM) Mechanism
Anticancer1.95 - 4.24Thymidylate synthase inhibition
AntimicrobialVariesInhibition of bacterial growth

Comparison with Similar Compounds

Core Triazole Carboxamide Derivatives

The 1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in drug discovery. Key analogs and their substituent variations include:

Compound Name R1 (Triazole Substitution) R2 (Amide Substitution) Biological Target/Activity Reference
Target Compound 1-Methyl Thiophen-3-ylmethyl Under investigation
N-(1-Hydroxy-3-phenylpropan-2-yl) derivative 1-(4-Chlorophenyl) (S)-1-Hydroxy-3-phenylpropan-2-yl Anticancer (crystal structure)
MKA031 (6y) 1-(4-Phenylcarbamoylphenyl) Thiophen-2-ylmethyl MIF tautomerase inhibition
Rufinamide 1-(2-Fluorobenzyl) None (carboxamide unsubstituted) Antiepileptic
5-Amino-1-(carbamoylmethyl) derivative 5-Amino Carbamoylmethyl Bacterial SOS response inhibition

Key Observations :

  • Triazole Substitution (R1) : Methyl groups (target compound) or aryl groups (e.g., 4-chlorophenyl in ) influence steric bulk and electronic effects. Methyl substitution enhances metabolic stability compared to aryl groups, which may improve pharmacokinetics.
  • Amide Substitution (R2): Thiophen-3-ylmethyl in the target compound vs. Thiophene regioisomerism (2- vs. 3-position) modulates π-π stacking and hydrophobic interactions.
  • Functional Group Additions: The 5-amino group in bacterial inhibitors introduces hydrogen-bonding capacity absent in the target compound, highlighting scaffold versatility for diverse targets.

Physicochemical and Pharmacokinetic Properties

Comparative data for selected compounds:

Compound LogP Solubility (µM) Molecular Weight (g/mol) Hydrogen Bond Donors Reference
Target Compound 2.1* ~50* 253.3 1
MKA031 (6y) 3.5 <10 379.4 2
Rufinamide 1.8 >100 238.2 2
5-Amino derivative 0.9 >200 224.2 3

*Estimated using analogous structures.

Analysis :

  • The target compound’s lower LogP compared to MKA031 suggests improved aqueous solubility, critical for oral bioavailability.
  • Rufinamide’s higher solubility correlates with its clinical utility as an antiepileptic .
  • The 5-amino derivative’s polarity (LogP = 0.9) supports its role in bacterial target engagement but may limit membrane permeability.

Anticancer Activity

Compounds with 1-aryl triazole carboxamides (e.g., 1-(4-chlorophenyl) derivatives) exhibit anticancer activity via interference with DNA repair or kinase inhibition .

Antimicrobial Activity

The 5-amino-1-(carbamoylmethyl) analog inhibits LexA self-cleavage in bacteria, disrupting the SOS response . The absence of the amino group in the target compound suggests a divergent mechanism, emphasizing the scaffold’s adaptability.

Central Nervous System (CNS) Targets

Rufinamide’s fluorobenzyl group enhances metabolic stability and CNS penetration, critical for antiepileptic activity . The target compound’s thiophene moiety may confer similar stability but requires validation in neuropharmacological models.

Q & A

Q. What are the established synthetic routes for 1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazole core via cyclization. A common method uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) between methyl-substituted azides and thiophene-derived alkynes .
  • Step 2 : Carboxamide functionalization. Reacting the triazole intermediate with thiophen-3-ylmethylamine under coupling agents like EDC/HOBt in DMF .
  • Key reagents : Methyl azide derivatives, thiophene-3-carbaldehyde, and coupling agents.
  • Optimization : Batch reactors or continuous flow systems improve scalability and yield consistency .

Q. How is this compound characterized spectroscopically?

Critical methods include:

Technique Key Data
1H/13C NMR Triazole C-H (~7.5–8.0 ppm), thiophene protons (6.5–7.2 ppm), methyl groups (~3.0–3.5 ppm) .
FT-IR Carboxamide C=O stretch (~1650–1680 cm⁻¹), triazole ring vibrations (~1500 cm⁻¹) .
HRMS Molecular ion [M+H]+ matching C10H11N4OS (theoretical 235.06 g/mol) .

Q. What functional groups influence its reactivity?

  • Triazole ring : Participates in hydrogen bonding and π-π stacking, critical for biological interactions .
  • Thiophene moiety : Enhances lipophilicity and influences electronic properties .
  • Carboxamide : Stabilizes interactions with target proteins via H-bonding .

Advanced Research Questions

Q. How can low aqueous solubility be mitigated in biological assays?

  • Co-solvents : Use DMSO or PEG-400 (<5% v/v) to maintain solubility without denaturing proteins .
  • Structural modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the thiophene ring .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cellular models .

Q. What computational strategies predict its pharmacokinetic properties?

  • In silico tools : SwissADME or ADMETLab2.0 predict logP (~2.1), moderate blood-brain barrier permeability, and CYP450 interactions .
  • Docking studies : AutoDock Vina models binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Q. How to resolve contradictions in reported reaction mechanisms for triazole formation?

  • Case study : Compare CuAAC (evidence for regioselective 1,4-triazoles) vs. ruthenium-catalyzed methods (1,5-regioselectivity). Validate via isotopic labeling (e.g., 15N NMR) .
  • Kinetic analysis : Monitor intermediates using LC-MS to identify rate-limiting steps .

Q. What industrial-scale synthesis challenges exist, and how are they addressed?

  • Byproduct formation : Optimize solvent polarity (e.g., acetonitrile vs. THF) to suppress side reactions .
  • Catalyst recycling : Immobilized copper nanoparticles on silica reduce metal leaching .

Data Analysis & Mechanistic Insights

Q. How to interpret conflicting bioactivity data across studies?

  • Dose-response validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target profiling : Use kinome-wide screening to identify unintended kinase inhibition .

Q. What mechanistic insights explain triazole ring stability under oxidative conditions?

  • DFT calculations : The triazole’s aromaticity confers resistance to oxidation. Thiophene’s electron-donating groups further stabilize the ring .
  • Experimental validation : Expose the compound to H2O2; monitor degradation via HPLC .

Q. How to design derivatives for enhanced selectivity in enzyme inhibition?

  • SAR-guided modifications :
    • Position 1 (methyl group) : Replace with bulkier groups (e.g., cyclopropyl) to sterically block non-target binding .
    • Thiophene substitution : Fluorine or nitro groups improve COX-2 selectivity over COX-1 .

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